16,17-Di-HY-rifamycin S is a derivative of rifamycin S, a well-known antibiotic belonging to the ansamycin family. This compound has garnered attention due to its structural modifications that enhance its biological activity and pharmacological properties. The rifamycins primarily target bacterial RNA polymerase, inhibiting RNA synthesis, which is crucial for bacterial growth and replication.
Rifamycin S is produced by the fermentation of certain strains of Amycolatopsis and Micromonospora species, particularly Micromonospora mediterranei. The compound can also be synthesized through various chemical methods that modify its structure to yield derivatives like 16,17-Di-HY-rifamycin S.
16,17-Di-HY-rifamycin S is classified as an antibiotic and belongs to the broader category of ansamycins. These compounds are characterized by their complex polycyclic structures, which include a naphthoquinone moiety and a characteristic ansa chain.
The synthesis of 16,17-Di-HY-rifamycin S typically involves the reduction of rifamycin S or its derivatives. One common method includes:
The molecular formula for 16,17-Di-HY-rifamycin S is . The structure features a tricyclic core with an ansa chain characteristic of rifamycins. Key structural components include:
16,17-Di-HY-rifamycin S can undergo various chemical reactions, including:
The mechanism of action for 16,17-Di-HY-rifamycin S involves:
Relevant analytical data can be obtained through HPLC for purity assessment and NMR for structural confirmation.
16,17-Di-HY-rifamycin S has several applications in scientific research:
The rifamycin family originated from the soil bacterium Amycolatopsis mediterranei (initially classified as Streptomyces mediterranei and later Nocardia mediterranei) discovered near St. Raphael, France, in 1957 [5]. Early fermentation studies isolated rifamycin B as the first stable compound, though it exhibited minimal antibacterial activity. Subsequent oxidative conversion yielded rifamycin S, the biologically active quinone form [2] [5]. This discovery catalyzed extensive semi-synthetic efforts, leading to the development of clinically pivotal derivatives. Rifamycin SV emerged as the first therapeutically used intravenous antibiotic, while further modifications produced orally bioavailable rifampin (rifampicin) in 1966—a cornerstone of modern tuberculosis therapy [2] [5]. The 1980s marked another milestone with the isolation of 16,17-Di-HY-rifamycin S (16,17-dihydrorifamycin S) from recombinant Nocardia mediterranei strain C5/42, demonstrating the role of genetic engineering in expanding structural diversity [1].
Table 1: Key Milestones in Rifamycin Development
Year | Discovery/Development | Significance |
---|---|---|
1957 | Isolation of Streptomyces mediterranei | Source organism for rifamycins identified [5] |
1959 | Characterization of rifamycin B | First stable natural rifamycin (low activity) [5] |
1960s | Synthesis of rifamycin S and SV | First clinically used rifamycins [2] [5] |
1966 | Development of rifampin | Orally active derivative for TB therapy [2] |
1982 | Isolation of 16,17-Di-HY-rifamycin S | Novel hydrogenated derivative from recombinant strain [1] |
Rifamycins belong to the ansamycin class, characterized by an aliphatic ansa bridge connecting non-adjacent positions of a naphthoquinone or naphthohydroquinone chromophore [4] [5]. This core structure enables classification into two primary categories:
Table 2: Structural Features of Key Rifamycins
Compound | Core Structure | Key Functional Modifications | Origin |
---|---|---|---|
Rifamycin B | Naphthohydroquinone | Glycosylated at C4, Carboxylated ansa chain | Natural fermentation [5] |
Rifamycin S | Naphthoquinone | C1-C2 and C8-C9 unsaturation, C4 de-glycosylated | Oxidation of rifamycin B [5] |
Rifamycin SV | Naphthohydroquinone | Reduction of C1-C2 bond in rifamycin S | Chemical reduction [5] |
16,17-Di-HY-rifamycin S | Partially saturated naphthoquinone | Saturated C16-C17 bond | Recombinant N. mediterranei [1] |
Rifampin | Rifamycin SV derivative | 3-Formyl-N-amino-N'-methylpiperazine hydrazone | Semi-synthetic [2] |
16,17-Di-HY-rifamycin S (chemical formula: C~37~H~47~NO~12~) occupies a unique niche within the rifamycin spectrum:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7